N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with significant interest in various scientific fields This compound features a unique structure that includes a hydroxycyclopentyl group, a phenyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Hydroxycyclopentyl Intermediate: This step involves the preparation of the (1S,3R)-3-hydroxycyclopentyl intermediate through stereoselective reactions.
Coupling with Phenyl Group: The hydroxycyclopentyl intermediate is then coupled with a phenyl group using appropriate reagents and catalysts.
Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in stereoselective reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide: shares structural similarities with other piperidine carboxamide derivatives and hydroxycyclopentyl compounds.
Thioureido-benzenesulfonamide derivatives: These compounds also exhibit significant biological activities and are studied for their anticancer and enzyme inhibition properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(1S,3R)-3-hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-18(24)22-12-10-20(11-13-22,15-6-4-3-5-7-15)19(25)21-16-8-9-17(23)14-16/h2-7,16-17,23H,1,8-14H2,(H,21,25)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZWZHBIELSKOG-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N[C@H]3CC[C@H](C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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